molecular formula C17H15NO4 B057953 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 869478-09-1

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B057953
M. Wt: 297.3 g/mol
InChI Key: URTYAHMRXXVHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzoxazine derivatives often involves cyclization reactions of various precursors under specific conditions. For instance, a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, was synthesized through a reaction involving carbon disulfide in a water/pyridine mixture, showcasing the versatility of synthetic routes in creating benzoxazine structures (Hwang et al., 2006). Another example involves the facile synthesis of N-acetyl-2-aryl-1,2-dihydro-(4H)-3,1-benzoxazin-4-ones from cyclization of some 2-(benzylideneamino)benzoic acids in acetic anhydride, emphasizing simplicity and high yields (Nikpour et al., 2007).

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is often elucidated using various spectroscopic methods, including NMR and X-ray crystallography. For instance, the structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one was determined to crystallize in the monoclinic space group P2(1)/c, revealing extensive intermolecular hydrogen bonding and π-π stacking interactions, which are crucial for understanding the molecular conformation and stability of benzoxazine compounds (Hwang et al., 2006).

Chemical Reactions and Properties

Benzoxazine compounds participate in a variety of chemical reactions, highlighting their reactivity and the potential for further functionalization. For example, the synthesis of nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid involves steps such as esterification, etherification, reductive cyclization, nitration, and hydrolysis, indicating the complex chemistry and versatility of benzoxazine derivatives (Yin Du-lin, 2007).

Scientific Research Applications

Synthesis and Chemical Properties

This compound belongs to a broader class of 1,2-oxazines and 1,2-benzoxazines, synthesized through dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, derived from cyclization of acyl-nitroso compounds. The significance of oxazinium salts as electrophiles in various reactions highlights the versatility of this chemical structure in synthesis processes. This versatility underpins the compound's use in chiral synthesis and as a precursor in numerous chemical reactions (Sainsbury, 1991).

Biological Activities

The derivative's biological activities are similar to those observed in substances like 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones, exhibiting a wide range of biological functions. These include antimicrobial, antituberculous, and anthelmintic activities, highlighting its potential in pharmaceutical applications for developing new therapies against various diseases (Waisser & Kubicová, 1993).

Potential in Drug Development

The exploration into synthetic utilities of related compounds such as o-phenylenediamines for producing benzimidazoles, quinoxalines, and benzo[1,5]diazepines indicates the compound's relevance in developing drugs with varied biological activities. This underscores the potential for creating fluorescent systems, facilitating drug delivery mechanisms, and enhancing pharmaceutical properties through structural modifications (Ibrahim, 2011).

Antimicrobial Scaffold

The structure of benzoxazinoids, including benzoxazines, serves as a promising scaffold for designing antimicrobial compounds. The exploration of this chemical backbone has led to the identification of synthetic derivatives with potent antimicrobial properties, highlighting the compound's utility in addressing microbial resistance and developing new therapeutic agents (de Bruijn et al., 2018).

properties

IUPAC Name

8-acetyl-6-phenylmethoxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-11(19)14-7-13(21-9-12-5-3-2-4-6-12)8-15-17(14)22-10-16(20)18-15/h2-8H,9-10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTYAHMRXXVHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610757
Record name 8-Acetyl-6-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS RN

869478-09-1
Record name 8-Acetyl-6-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

21.0 mL (258 mmol) chloroacetyl chloride are added dropwise to 60.0 g (233 mmol) 1-(3-amino-5-benzyloxy-2-hydroxy-phenyl)-ethanone and 70.0 g (506 mmol) potassium carbonate while being cooled with the ice bath. Then the mixture is stirred overnight at ambient temperature and then for 6 hours at reflux temperature. The hot reaction mixture is filtered, then evaporated down to approx. 400 mL and combined with ice water. The precipitate obtained is suction filtered, dried and purified by chromatography on a short silica gel column (dichloromethane:methanol=99:1). The fractions containing the product are evaporated down, suspended in isopropanol/diisopropylether, suction filtered and washed with diisopropylether. Yield: 34.6 g (50%); mass spectroscopy [M+H]+=298.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

15.00 kg (52.22 mol) 1-[2-hydroxy-3-nitro-5-(phenylmethoxy)-phenyl]-ethanone 4a, 0.165 kg platinum (IV) oxide and 45 l 2-methyltetrahydrofuran are hydrogenated at 3 bar hydrogen pressure and an internal temperature of 25° C. until no further hydrogen uptake is discernible. The catalyst is filtered off and washed with 20 l of 2-methyltetrahydrofuran. 23.09 kg (167.09 mol) potassium carbonate are placed in another reactor, and the reaction mixture from the first reactor is added. It is rinsed with 22 l of 2-methyltetrahydrofuran. Then within 30 minutes 9.44 kg (83.55 mol) chloroacetyl chloride are metered into the suspension. After 2.5 hours reaction time at 65° C., 101 l water are added. The aqueous phase is separated off at 55° C. Then 34 l 2-methyltetrahydrofuran are distilled off from the organic phase in vacuo. After heating to reflux temperature, 180 l methylcyclohexane are metered in within 30 minutes at reflux temperature. The suspension obtained is cooled to 20° C. and stirred for another 1 hour at this temperature to complete the crystallisation. Then the precipitate is removed by centrifuging, washed with 113 l methylcyclohexane and dried at 50° C.
Quantity
15 kg
Type
reactant
Reaction Step One
Quantity
45 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
23.09 kg
Type
reactant
Reaction Step Five
Quantity
9.44 kg
Type
reactant
Reaction Step Six
Quantity
0.165 kg
Type
catalyst
Reaction Step Seven
Name
Quantity
101 L
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.